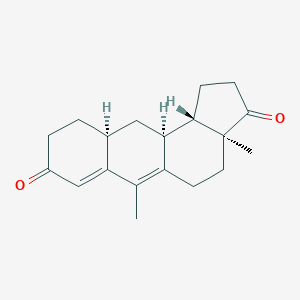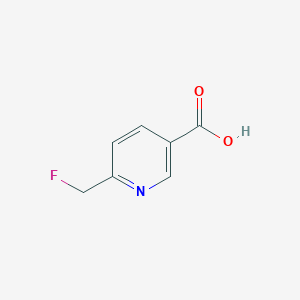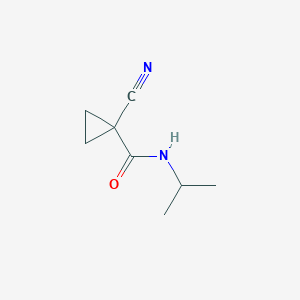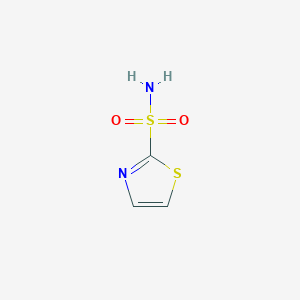
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Pyridylacrylic acid, and it has a molecular formula of C8H9NO. The purpose of
作用機序
The mechanism of action of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol are still being studied, but it has been shown to have anti-inflammatory and anticancer properties. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells and tissues.
実験室実験の利点と制限
One of the main advantages of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol for lab experiments is its versatility as a building block for the synthesis of more complex molecules. It is also relatively easy to synthesize and purify, making it a convenient starting material for many experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol. One area of interest is in the development of new anti-inflammatory and anticancer agents based on its structure. It may also be useful in the development of new materials with specific properties, such as optical or electronic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.
Conclusion:
In conclusion, (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications based on its structure.
合成法
The synthesis of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol involves the reaction between 2-pyridylacetonitrile and ethyl acetoacetate. The reaction is catalyzed by a base such as potassium carbonate, and it takes place in the presence of a solvent such as ethanol. The resulting product is then purified using techniques such as column chromatography and recrystallization.
科学的研究の応用
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications is in the field of organic synthesis, where it is used as a building block for the synthesis of more complex molecules. It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.
特性
CAS番号 |
113985-53-8 |
|---|---|
製品名 |
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol |
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H11NO/c1-8-4-5-10-9(7-8)3-2-6-11/h2-5,7,11H,6H2,1H3/b3-2+ |
InChIキー |
CPYBTNSIXYWQDY-NSCUHMNNSA-N |
異性体SMILES |
CC1=CC(=NC=C1)/C=C/CO |
SMILES |
CC1=CC(=NC=C1)C=CCO |
正規SMILES |
CC1=CC(=NC=C1)C=CCO |
同義語 |
2-Propen-1-ol,3-(4-methyl-2-pyridinyl)-,(E)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



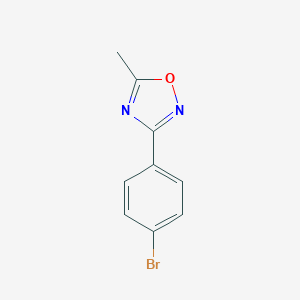

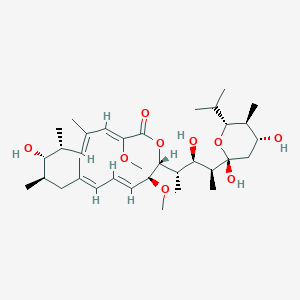


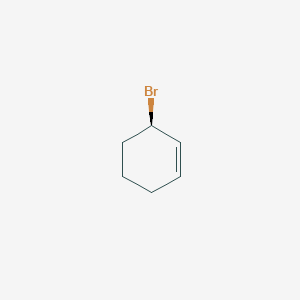
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)


